molecular formula C19H16N4O6 B12024917 Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624726-23-4

Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12024917
CAS No.: 624726-23-4
M. Wt: 396.4 g/mol
InChI Key: BJKARROATFBISS-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate (CAS: 624726-24-5) is a structurally complex heterocyclic compound featuring an indolinone core substituted with a hydrazone-linked 3-methyl-4-nitrobenzoyl group and a methyl ester side chain. Its molecular formula is C₁₉H₁₆N₄O₆, with a molecular weight of 396.35 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive isatin derivatives, which are known for antitumor, antimicrobial, and enzyme-inhibitory activities .

Properties

CAS No.

624726-23-4

Molecular Formula

C19H16N4O6

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[(3-methyl-4-nitrobenzoyl)diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C19H16N4O6/c1-11-9-12(7-8-14(11)23(27)28)18(25)21-20-17-13-5-3-4-6-15(13)22(19(17)26)10-16(24)29-2/h3-9,26H,10H2,1-2H3

InChI Key

BJKARROATFBISS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-4-nitrobenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with isatin to form the hydrazono-indolinone derivative. Finally, esterification with methanol yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Reactivity of the Hydrazone Moiety

The hydrazone group undergoes characteristic reactions:

  • Tautomerism : Equilibrium between imine (C=N–NH–) and hydrazone (–NH–N=C–) forms, confirmed by spectral data .

  • Cyclization : Intramolecular attack of the hydrazone nitrogen onto the adjacent carbonyl forms heterocyclic structures. For example, under acidic conditions, cyclization yields pyrazole or triazole derivatives, as observed in analogous hydrazones .

  • Nucleophilic Addition : Reacts with aldehydes/ketones to form Schiff bases, expanding conjugation .

Table 2: Cyclization Reactions

ConditionsProduct ClassExample Reaction
Acid catalysisPyrazolo[3,4-d]pyrimidinesIntramolecular N–C bond formation
Base mediationTriazolindolesRing closure via deprotonation

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to form the corresponding carboxylic acid. This reaction is critical for enhancing water solubility in biological studies .

Reaction Pathway :
RCOOCH3+H2OOHRCOOH+CH3OH\text{RCOOCH}_3+\text{H}_2\text{O}\xrightarrow{\text{OH}^-}\text{RCOOH}+\text{CH}_3\text{OH}

Nitro Group Reactivity

The 4-nitro substituent on the benzoyl group participates in:

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group (–NO₂) to an amine (–NH₂), altering electronic properties .

  • Electrophilic Substitution : Nitro groups direct incoming electrophiles to meta positions in aromatic systems, though steric hindrance from the methyl group limits reactivity .

Mannich and Aldol Reactions

  • Mannich Reaction : The indolin-2-one nitrogen reacts with formaldehyde and amines to form Mannich bases, enhancing pharmacological potential .

  • Aldol Condensation : The hydrazone’s α-hydrogen participates in base-mediated aldol additions with aromatic aldehydes, forming extended conjugated systems .

Table 3: Reaction Optimization for Aldol Additions

ParameterOptimal ConditionYield Improvement
BaseKCN in MeOH85% isolated yield
TemperatureReflux (100°C)Reduced side products
SolventMethanolEnhanced kinetics

Biological Activity Correlations

While not directly studied for this compound, structural analogs exhibit:

  • Antimicrobial Activity : Pyrazole derivatives show efficacy against Gram-positive bacteria .

  • Antioxidant Properties : Hydrazones scavenge free radicals in DPPH assays .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with DSC showing exothermic peaks due to nitro group breakdown .

  • Photodegradation : UV exposure induces cis-trans isomerism in the hydrazone linkage .

Key Research Findings

  • The hydrazone group’s tautomerism and cyclization dominate reactivity, enabling diverse heterocycle synthesis .

  • Nitro-to-amine reduction significantly alters electronic properties, enhancing solubility and bioactivity .

  • Base-mediated hydrolysis of the ester is quantitative, facilitating derivative preparation .

For synthetic protocols or biological data, consult primary sources .

Scientific Research Applications

The compound has been investigated for various biological activities due to its structural characteristics:

  • Anticancer Properties : Compounds containing indole and hydrazone structures have shown promise in inhibiting cancer cell growth. For example, derivatives of similar compounds have been studied for their effects on prostate cancer cell lines .
  • Antimicrobial Activity : Research indicates that compounds with similar frameworks exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics .
  • Enzyme Inhibition : Some studies have explored the ability of such compounds to inhibit specific enzymes involved in disease pathways, further highlighting their therapeutic potential .

Case Studies and Research Findings

Several case studies have documented the synthesis and application of related compounds:

  • Study on Indolylglycines : Research has shown that derivatives of indolylglycines can interfere with germination and root development in plants, indicating their potential as herbicides or growth regulators .
  • Therapeutic Applications : A study demonstrated that indole-based compounds could act as coactivators for vitamin D receptors, influencing gene regulation related to cancer progression .
  • Synthetic Methodologies : Innovative synthetic approaches using Ytterbium triflate catalysis have been explored to enhance yields and reduce environmental impact during the synthesis of similar compounds .

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazono group can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity. The oxoindolinyl moiety can interact with various enzymes and receptors, influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s core structure can be compared to analogs with variations in the benzoyl substituent, ester group, or indolinone modifications. Key comparisons include:

Compound Name / CAS Number Substituent (R) Ester Group Molecular Weight (g/mol) Key Structural Features Biological Relevance (Inferred)
Target Compound (624726-24-5) 3-methyl-4-nitrobenzoyl Methyl 396.35 Strong electron-withdrawing nitro group; methyl ester enhances lipophilicity. Potential enzyme inhibition or cytotoxicity
Ethyl analog (624725-35-5) 3-methyl-4-nitrobenzoyl Ethyl 410.38 Ethyl ester increases steric bulk; slightly higher lipophilicity vs. methyl ester. Similar to target compound.
(Z)-2-(3-(2-(4-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl) acetic acid 4-chlorobenzoyl Carboxylic acid 363.75 Chloro substituent (electron-withdrawing); carboxylic acid enhances solubility. Anticancer activity (tested in derivatives)
Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate (624726-15-4) 2-hydroxybenzoyl Methyl 366.37 Hydroxyl group enables hydrogen bonding; reduced lipophilicity vs. nitro analog. Antioxidant or anti-inflammatory potential

Spectral Data and Reactivity

  • NMR Shifts: The nitro group in the target compound (624726-24-5) likely causes downfield shifts in ¹H NMR for adjacent protons due to electron withdrawal. For example, in similar hydrazone-linked indolinones, methyl protons near nitro groups resonate at δ ~2.5–3.0 ppm, while aromatic protons in the benzoyl moiety appear at δ ~7.5–8.5 ppm . In contrast, the hydroxyl group in 624726-15-4 may shield nearby protons, leading to upfield shifts (e.g., δ ~6.5–7.0 ppm).
  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretches (ester and hydrazone) are expected at ~1740 cm⁻¹ (ester C=O) and ~1630–1660 cm⁻¹ (hydrazone C=O), consistent with analogs like 7c (IR: 1740 cm⁻¹) .

Biological Activity

Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that incorporates a hydrazone linkage, an indoline moiety, and a nitrobenzoyl group. This unique structure suggests potential biological activities, making it an interesting subject for medicinal chemistry research. The compound's molecular formula is C20H18N4O6C_{20}H_{18}N_{4}O_{6} with a molecular weight of 410.4 g/mol.

Synthesis and Structure

The synthesis of this compound typically involves several steps starting from 3-methyl-4-nitrobenzoic acid, which reacts with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2-oxo-2,3-dihydro-1H-indole-3-acetic acid under specific conditions to yield the final product. The presence of the hydrazone functional group indicates potential reactivity and interaction with biological targets.

Biological Activities

Research into the biological activities of compounds similar to this compound has demonstrated a variety of effects:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. For instance, nitro-substituted hydrazones have been reported to exhibit notable antibacterial activity, suggesting that the nitro group in the structure may enhance this effect .
  • Anticancer Properties : Several studies have indicated that hydrazone derivatives possess cytotoxic effects against cancer cell lines. For example, related compounds have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) . The specific structural features of these compounds are believed to contribute to their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antioxidant Activity : Some derivatives have been shown to exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. This is particularly relevant in the context of cancer therapy, where oxidative damage plays a significant role in tumor progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can significantly influence biological activity. For example:

  • The presence of electron-withdrawing groups like nitro on the aromatic ring enhances antimicrobial activity.
  • Substituents on the indoline moiety can affect cytotoxicity levels against different cancer cell lines.

Case Studies

  • Anticancer Activity : A study on a series of hydrazone derivatives similar to this compound reported that certain analogs exhibited potent antiproliferative effects against human cancer cell lines with IC50 values ranging from 5 µM to 25 µM .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial potential of structurally related compounds, revealing MIC values as low as 62.5 µg/mL against E. coli and E. faecalis. These findings support further exploration into their use as therapeutic agents.

Q & A

Q. What are the optimal synthetic pathways for Methyl 2-(3-(2-(3-methyl-4-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via hydrazone formation between 3-methyl-4-nitrobenzoyl hydrazine and 2-oxoindolin-1-yl acetate derivatives. Key steps include:
  • Solvent selection : Ethanol or acetic acid as reflux solvents to enhance solubility of intermediates .
  • Catalysts : Use glacial acetic acid or molecular sieves to accelerate hydrazone condensation .
  • Purification : Recrystallization from ethanol or DMF/acetic acid mixtures improves purity and yield (e.g., 60% yield reported in analogous syntheses) .
  • Yield optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to hydrazine) and reaction time (3–5 hours) .

Q. Which spectroscopic techniques are critical for characterizing the hydrazone and indolinone moieties in this compound?

  • Methodological Answer :
  • IR spectroscopy : Identify carbonyl (C=O) stretches at ~1680–1725 cm⁻¹ for the indolin-2-one and hydrazone C=N bonds at ~1600–1620 cm⁻¹ .
  • NMR : Use ¹H NMR to resolve aromatic protons (δ 6.8–8.6 ppm) and hydrazone NH signals (δ 8.6 ppm). ¹³C NMR confirms C=O (165–170 ppm) and C=N (149–153 ppm) .
  • Mass spectrometry : High-resolution MS (EI or ESI) validates molecular ion peaks (e.g., m/z 400–402 for related structures) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • Antibacterial testing : Perform agar well diffusion assays against Gram-positive/negative strains, using concentrations ≤100 µg/mL to avoid cytotoxicity .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations via dose-response curves .
  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in macrophage models .

Advanced Research Questions

Q. What strategies resolve contradictions between computational structural predictions and experimental spectral data?

  • Methodological Answer :
  • DFT calculations : Optimize geometries using B3LYP/6-31G(d) basis sets and compare with experimental IR/NMR data. Adjust computational parameters (e.g., solvent effects) to match observed shifts .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., hydrazone vs. azo configurations) .
  • Cross-validation : Combine MS fragmentation patterns with theoretical spectra from tools like MassFrontier .

Q. How do substituents on the benzoyl and indolinone rings influence bioactivity?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies :
  • Electron-withdrawing groups (e.g., -NO₂ at 4-position on benzoyl): Enhance antibacterial activity by increasing electrophilicity .
  • Methoxy groups : Improve solubility but may reduce cytotoxicity .
  • Metal complexation : Coordinate with transition metals (e.g., Cu²⁺ or Ni²⁺) to enhance DNA intercalation and antimicrobial effects .

Q. What advanced techniques address low solubility in pharmacological assays?

  • Methodological Answer :
  • Prodrug design : Introduce ester or phosphate groups (e.g., ethyl acetate in related compounds) to improve bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes for controlled release .
  • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Molecular docking : Target enzymes like topoisomerase II or β-lactamase using AutoDock Vina, focusing on hydrazone-metal interactions .
  • Gene expression profiling : RNA-seq or qPCR to identify downstream targets (e.g., apoptosis markers like Bax/Bcl-2) .
  • Metabolomics : Track metabolic disruptions via LC-MS in bacterial or cancer cell models .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

  • Methodological Answer :
  • Dose standardization : Normalize data to cell doubling times and viability controls.
  • Mechanistic studies : Compare ROS generation, mitochondrial membrane potential, and caspase activation to identify cell-type-specific pathways .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance thresholds (p < 0.05) .

Tables for Key Data

Property Technique Typical Values Reference
Melting PointDSC/TGA193–264°C (varies with substituents)
λmax (UV-Vis)Spectrophotometry280–320 nm (π→π* transitions)
Antibacterial IC₅₀Microdilution8–25 µg/mL (Gram-positive strains)
Cytotoxicity (HeLa)MTT AssayIC₅₀ = 12.5 µM

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